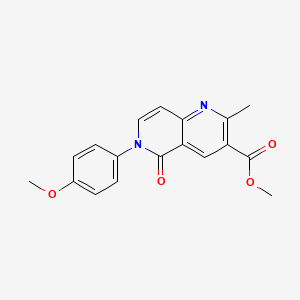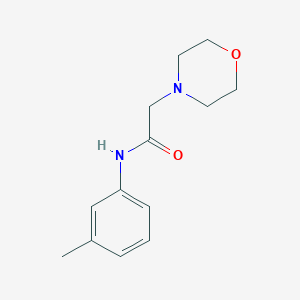![molecular formula C17H16N4O4 B5021117 1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE](/img/structure/B5021117.png)
1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
The synthesis of 1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in hydrochloric acid.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major products formed from these reactions include the corresponding oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable compound for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application and the molecular targets involved. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The hydroxy, nitro, and pyridinyl groups can interact with various biological targets, such as enzymes or receptors, leading to the desired therapeutic effects. The exact molecular pathways and targets would need to be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[5-HYDROXY-3-METHYL-5-(PYRIDIN-3-YL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-NITROPHENYL)ETHAN-1-ONE include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activities and applications. Some examples of similar compounds are:
- 1-Phenyl-3-methyl-5-pyrazolone
- 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone
- 1-(3-Pyridinyl)-3-methyl-5-pyrazolone
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.
Propriétés
IUPAC Name |
1-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)-2-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-12-10-17(23,14-3-2-8-18-11-14)20(19-12)16(22)9-13-4-6-15(7-5-13)21(24)25/h2-8,11,23H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURSDYTURFKPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine](/img/structure/B5021058.png)
![2-{N-[(4-BROMOPHENYL)METHYL]BENZENESULFONAMIDO}-N-(2-METHYLPROPYL)ACETAMIDE](/img/structure/B5021070.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide](/img/structure/B5021077.png)
![methyl 4-({3-[(4-nitrobenzoyl)amino]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B5021091.png)
![2-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B5021093.png)
![N-{1-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5021098.png)
![8-methoxy-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5021102.png)
![diphenyl{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5021103.png)
![N-[3-(2-tert-butyl-4-methylphenoxy)propyl]-2-methylpropan-2-amine;hydrochloride](/img/structure/B5021111.png)
![(2E)-3-[(4-bromophenyl)amino]-1-phenylprop-2-en-1-one](/img/structure/B5021120.png)
![8-CHLORO-4-OXO-1,2,3,4-TETRAHYDROCYCLOPENTA[C]CHROMEN-7-YL 4-METHYL-1-BENZENESULFONATE](/img/structure/B5021149.png)

![3-[(4-Chlorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5021154.png)
